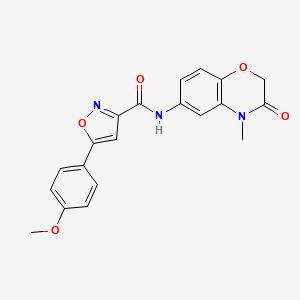methanone](/img/structure/B4510739.png)
[4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-6-yl)methanone
Descripción general
Descripción
4-(4-methoxyphenyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a methoxyphenyl group using a nucleophilic substitution reaction.
Coupling with Indole Derivative: The substituted piperazine is then coupled with an indole derivative through a condensation reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Methanone Formation: The final step involves the formation of the methanone linkage, which can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)piperazin-1-ylmethanone: has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders.
Biological Studies: Used in studies to understand receptor-ligand interactions, particularly in the central nervous system.
Pharmacology: Explored for its effects on neurotransmitter systems, including serotonin and dopamine pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in the body:
Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.
Pathways Involved: It influences neurotransmitter pathways, leading to changes in mood, cognition, and behavior.
Molecular Targets: Primarily targets serotonin receptors (5-HT receptors) and dopamine receptors (D2 receptors).
Comparación Con Compuestos Similares
Similar Compounds
4-(4-methoxyphenyl)piperazin-1-ylmethanone: Lacks the methyl group on the indole moiety.
4-(4-chlorophenyl)piperazin-1-ylmethanone: Substitutes the methoxy group with a chlorine atom.
4-(4-methoxyphenyl)piperazin-1-ylmethanone: Substitutes the indole moiety at a different position.
Uniqueness
Structural Features: The presence of both the methoxyphenyl group and the indole moiety in the same molecule provides unique binding properties.
Pharmacological Profile: The combination of these structural elements results in a distinct pharmacological profile, making it a valuable compound for research in neuropharmacology.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylindol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-22-10-9-16-3-4-17(15-20(16)22)21(25)24-13-11-23(12-14-24)18-5-7-19(26-2)8-6-18/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCHOUUFSVPLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


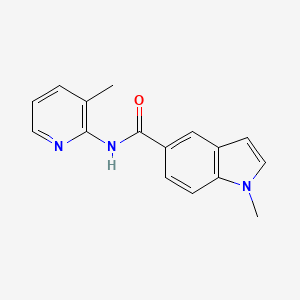
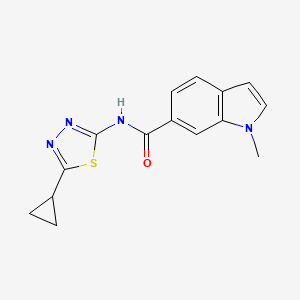
![3-{[(4-fluorophenoxy)acetyl]amino}-2-methylbenzamide](/img/structure/B4510675.png)
![4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4510695.png)
![N-[3-(aminocarbonyl)phenyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4510698.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4510703.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4510706.png)

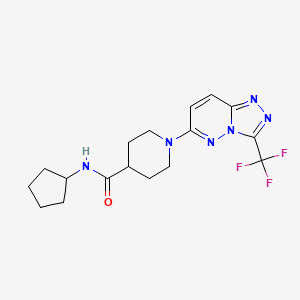
![2-{[5-(morpholin-4-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B4510732.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B4510746.png)
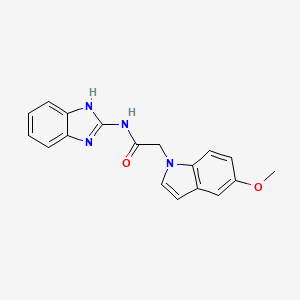
![N-cyclopentyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4510761.png)
